
Beryllium--zirconium (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beryllium–zirconium (2/1) is a binary intermetallic compound composed of beryllium and zirconium in a 2:1 ratio. This compound is known for its unique combination of properties derived from both beryllium and zirconium, making it valuable in various industrial and scientific applications. Beryllium is a lightweight metal with high stiffness, good thermal conductivity, and excellent neutron moderation capabilities. Zirconium, on the other hand, is known for its corrosion resistance, high melting point, and ability to form stable compounds with other elements.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of beryllium–zirconium (2/1) can be achieved through various methods, including powder metallurgy and high-temperature solid-state reactions. One common approach involves mixing beryllium and zirconium powders in the desired stoichiometric ratio, followed by compaction and sintering at elevated temperatures. The sintering process typically occurs in a vacuum or inert atmosphere to prevent oxidation of the metals. The reaction conditions, such as temperature and time, are carefully controlled to ensure the formation of the desired intermetallic compound.
Industrial Production Methods: In industrial settings, the production of beryllium–zirconium (2/1) often involves advanced techniques such as arc melting or induction melting. These methods allow for precise control over the composition and purity of the final product. The molten mixture is then rapidly cooled to form the intermetallic compound. Additionally, techniques like hot pressing and extrusion may be employed to shape the material into desired forms for specific applications.
化学反応の分析
Types of Reactions: Beryllium–zirconium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound is particularly reactive with oxygen, forming a protective oxide layer on its surface. This oxide layer enhances the material’s corrosion resistance and stability in harsh environments.
Common Reagents and Conditions: Common reagents used in reactions involving beryllium–zirconium (2/1) include oxygen, hydrogen, and halogens. The reactions are typically carried out under controlled conditions, such as elevated temperatures and inert atmospheres, to prevent unwanted side reactions. For example, the oxidation of beryllium–zirconium (2/1) can be performed in an oxygen-rich environment at high temperatures to form a stable oxide layer.
Major Products Formed: The major products formed from reactions involving beryllium–zirconium (2/1) include various oxides, hydrides, and halides. These products are often characterized by their high stability and resistance to further chemical attack, making them suitable for use in demanding applications.
科学的研究の応用
Beryllium–zirconium (2/1) has a wide range of scientific research applications due to its unique properties. In the field of chemistry, it is used as a catalyst in various reactions, including hydrogenation and dehydrogenation processes. In biology and medicine, the compound’s biocompatibility and stability make it a candidate for use in medical implants and devices. Additionally, its neutron moderation capabilities are valuable in nuclear research and reactor technology. In industry, beryllium–zirconium (2/1) is employed in the production of high-performance materials for aerospace, defense, and electronics applications.
作用機序
The mechanism of action of beryllium–zirconium (2/1) is primarily related to its ability to form stable compounds and protective oxide layers. The compound’s molecular targets include various reactive species, such as oxygen and hydrogen, which it interacts with to form stable products. The pathways involved in these reactions often include surface adsorption, diffusion, and chemical bonding, leading to the formation of protective layers that enhance the material’s stability and performance.
類似化合物との比較
Beryllium–zirconium (2/1) can be compared with other similar intermetallic compounds, such as beryllium-aluminum (2/1) and zirconium-titanium (2/1). While all these compounds share some common properties, such as high strength and stability, beryllium–zirconium (2/1) is unique in its combination of lightweight, high stiffness, and excellent corrosion resistance. This makes it particularly suitable for applications where weight reduction and durability are critical. Other similar compounds include beryllium-copper and zirconium-niobium, each with their own unique set of properties and applications.
特性
CAS番号 |
12010-02-5 |
|---|---|
分子式 |
Be2Zr |
分子量 |
109.25 g/mol |
InChI |
InChI=1S/2Be.Zr |
InChIキー |
OHOKUSLIVKIYKI-UHFFFAOYSA-N |
正規SMILES |
[Be].[Be].[Zr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


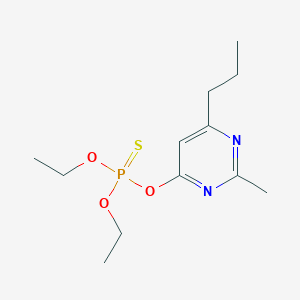
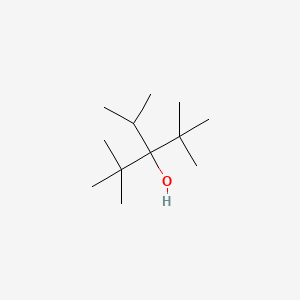


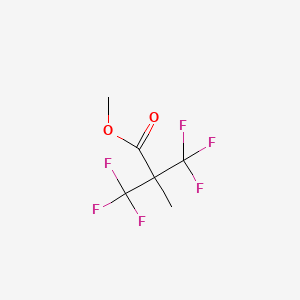
![3-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-ol](/img/structure/B14723992.png)
![4-[(6-Chloro-2-methoxyacridin-9-yl)amino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14724001.png)
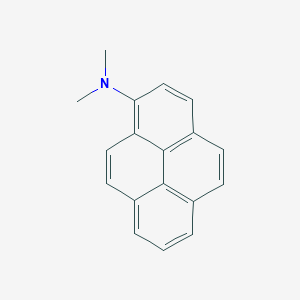

![(2-Chloro-7,7-dimethylbicyclo[2.2.1]hept-1-yl)acetic acid](/img/structure/B14724025.png)

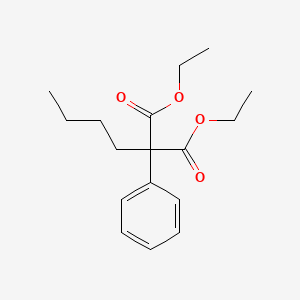
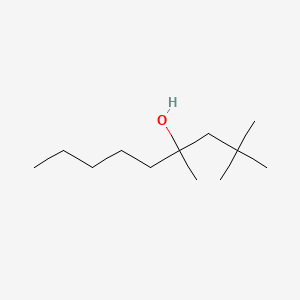
![Diethyl[(4-bromophenyl)amino]propanedioate](/img/structure/B14724052.png)
